1-Benzyl-4-(bromomethyl)piperidine
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Overview
Description
1-Benzyl-4-(bromomethyl)piperidine is an organic compound with the molecular formula C13H18BrN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group attached to the nitrogen atom and a bromomethyl group attached to the fourth carbon of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-4-(bromomethyl)piperidine can be synthesized through several methods. One common approach involves the bromination of 1-benzyl-4-methylpiperidine using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically occurs in a solvent such as carbon tetrachloride (CCl4) under reflux conditions .
Another method involves the reduction of 1-benzoyl-4-piperidine carboxylic acid to 1-benzyl-4-piperidine carbinol, followed by bromination to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(bromomethyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include ketones, aldehydes, and carboxylic acids.
Reduction: Products include methyl derivatives and other reduced forms.
Scientific Research Applications
1-Benzyl-4-(bromomethyl)piperidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic properties, including its role in the synthesis of drugs targeting neurological disorders and cancer.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(bromomethyl)piperidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The benzyl group provides hydrophobic interactions with target proteins, while the bromomethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes or receptors .
Comparison with Similar Compounds
1-Benzyl-4-(bromomethyl)piperidine can be compared with other similar compounds, such as:
4-Bromo-N-Cbz-piperidine: Similar structure but with a carbobenzyloxy (Cbz) protecting group instead of a benzyl group.
1-Benzyl-4-methylpiperidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-Bromopiperidine hydrobromide: Contains a bromine atom directly attached to the piperidine ring, differing in reactivity and applications.
The uniqueness of this compound lies in its combination of a benzyl group and a bromomethyl group, providing a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
1-benzyl-4-(bromomethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMQGJYVBQFUMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CBr)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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